BenchChemオンラインストアへようこそ!

5-Desfluoro Sitagliptin

Pharmaceutical impurity profiling Pharmacopoeial monograph compliance Regioisomer differentiation

Ensure regulatory compliance in sitagliptin ANDA submissions with 5-Desfluoro Sitagliptin (EP Impurity C), the Ph.Eur.-designated 2,4-difluoro regioisomer. This certified reference standard (CRM) is critical for resolving Impurity B (2,5-difluoro isomer) under official pharmacopoeial HPLC methods—misidentification risks monograph non-compliance. A fully characterized, high-purity CRM with multi-compendial traceability (ISO 17034) supports ICH Q2(R1) method validation, stability-indicating method development, and routine QC batch release. Supplied as phosphate salt for direct use in analytical workflows. Inquire now for pricing and availability.

Molecular Formula C16H19F5N5O5P
Molecular Weight 487.32 g/mol
CAS No. 1345822-86-7
Cat. No. B1141310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Desfluoro Sitagliptin
CAS1345822-86-7
Synonyms(R)-3-Amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate
Molecular FormulaC16H19F5N5O5P
Molecular Weight487.32 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4)
InChIKeyZUZNSXPDPFKCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 30 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Desfluoro Sitagliptin (CAS 1345822-86-7) – Identity, Class, and Pharmacopoeial Status


5-Desfluoro Sitagliptin (CAS 1345822-86-7 as phosphate salt; CAS 945261-48-3 as free base) is the European Pharmacopoeia (Ph. Eur.)-designated Impurity C of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus [1]. Chemically, it is (3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one, differing from the parent API sitagliptin (2,4,5-trifluorophenyl) by the absence of one fluorine atom at the 5-position of the phenyl ring [1]. It is recognized in both the British Pharmacopoeia and the European Pharmacopoeia as a process-related and degradation-related impurity that must be monitored and controlled during API manufacturing and finished product release testing [1][2]. The compound is supplied commercially as a reference standard or certified reference material (CRM) for use in analytical method development, method validation, ANDA/DMF filing, and quality control batch release [3].

Why 5-Desfluoro Sitagliptin Cannot Be Replaced by 4-Desfluoro Sitagliptin or an In-House Impurity Standard


Although 5-Desfluoro Sitagliptin (EP Impurity C, 2,4-difluoro isomer) and 4-Desfluoro Sitagliptin (EP Impurity B, 2,5-difluoro isomer) are both desfluoro analogs of the same parent API, they are regioisomers with distinct IUPAC names, different CAS numbers, and critically, different chromatographic retention times under the official pharmacopoeial HPLC methods [1][2]. The British Pharmacopoeia and European Pharmacopoeia treat them as separate unspecified impurities, each subject to the individual impurity limit of ≤0.10% [1]. Using the wrong isomer as a reference standard leads to incorrect peak assignment, invalidated system suitability tests, and potential regulatory non-compliance during ANDA or DMF review [3]. Furthermore, in-house impurity standards prepared without full structural characterization and multi-traceability to compendial primary standards do not meet the ISO 17034 CRM requirements increasingly expected by regulatory agencies for impurity quantification in stability-indicating methods, forced degradation studies, and batch release testing [2].

5-Desfluoro Sitagliptin – Quantitative Differentiation Evidence Against Closest Analogs and Reference Standard Alternatives


Pharmacopoeial Structural Identity: Distinct from the 4-Desfluoro Regioisomer (EP Impurity B) and the Parent API

5-Desfluoro Sitagliptin (Impurity C) is explicitly defined by the British Pharmacopoeia 2025 as (3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one. This establishes three distinct chemical entities within the pharmacopoeial framework: the parent sitagliptin (2,4,5-trifluorophenyl, MW 407.32, CAS 486460-32-6), Impurity B (4-Desfluoro, 2,5-difluorophenyl isomer, CAS 486460-31-5), and Impurity C (5-Desfluoro, 2,4-difluorophenyl isomer, CAS 945261-48-3 free base) [1]. Each impurity carries a separate unspecified impurity limit of ≤0.10% individually under the Related Substances test [1]. Using Impurity B (4-Desfluoro) to spike or identify Impurity C would constitute a method validation failure, as the two regioisomers possess different chromatographic retention characteristics and cannot serve as mutual surrogates [2]. This structural specificity is verified through orthogonal characterization techniques including 1H-NMR spectroscopy and high-resolution mass spectrometry as demonstrated in published degradation profiling studies [3].

Pharmaceutical impurity profiling Pharmacopoeial monograph compliance Regioisomer differentiation

Certified Reference Material (CRM) Status with Multi-Compendial Traceability vs. Non-CRM Supplier Products

Sigma Aldrich offers 5-Desfluoro Sitagliptin (Sitagliptin Impurity C) as a pharmaceutical secondary standard CRM (product PHR3269, 40 mg packaging) certified in accordance with ISO 17034 and ISO/IEC 17025 . This CRM carries multi-traceability to USP, EP, and BP primary standards, meaning each batch is directly linked through an unbroken chain of comparisons to the official compendial reference standard . In contrast, most specialty chemical suppliers offer this compound with purity specifications ranging from >95% (ZhenqiangBio, Chemsrc) to 98% (Clearsynth, MolCore) and 99% HPLC (Jianzhu), but without ISO 17034 accreditation or multi-compendial traceability [1]. The CRM designation eliminates the need for in-house qualification and secondary standardization against a primary pharmacopoeial standard, reducing analytical burden and regulatory risk during method transfer and laboratory inspection .

Certified reference material ISO 17034 Method validation Quality control

Supplier Purity Specification Variability: Impact on Quantitative Impurity Determination

The purity of the reference standard directly affects the accuracy of impurity quantification in the Related Substances test. The BP 2025 monograph requires that impurity content be calculated using the concentration of sitagliptin phosphate monohydrate in reference solution (b) as the comparator, with unspecified impurities limited to ≤0.10% individually [1]. Using a reference standard with 95% purity vs. one with 99% purity introduces a systematic error of approximately 4% in the calculated impurity level—potentially shifting a result from 0.097% (pass) to 0.101% (fail) near the specification limit [2]. Commercially available 5-Desfluoro Sitagliptin is supplied at purities ranging from >95% (ZhenqiangBio, QCS brand) to 98% (Clearsynth) and 99% HPLC (Jianzhu/SZJZBIO) [2][3]. For CRM-grade material from Sigma Aldrich, the assigned purity is established through a metrologically valid procedure under ISO 17034, with the uncertainty budget documented on the Certificate of Analysis .

Reference standard purity Impurity quantitation Relative response factor Analytical method validation

DPP-4 Inhibitory Activity of Desfluoro Analogs: Class-Level Inference of Reduced Potency Relative to Parent Sitagliptin

Sitagliptin (parent API) is a potent DPP-4 inhibitor with an IC50 of 18–19 nM in Caco-2 cell extracts and >2600-fold selectivity over DPP-8 and DPP-9 . The fluorine atoms on the phenyl ring contribute to binding interactions within the DPP-4 active site; SAR reviews indicate that substituting fluorine on the phenyl scaffold enhances DPP-4 inhibitory potential [1]. Although no published IC50 value was identified for 5-Desfluoro Sitagliptin specifically, a preclinical study on the structurally analogous 4-Desfluoro Sitagliptin (Impurity B) reported 'moderate DPP-4 inhibitory activity, albeit lower than Sitagliptin' [2], consistent with the loss of one fluorine-mediated hydrophobic or electrostatic contact. This class-level inference supports the expectation that 5-Desfluoro Sitagliptin, as a desfluoro analog, possesses reduced DPP-4 potency relative to the parent and does not function as a bioequivalent substitute [2]. This is consistent with the compound's designated role as a process-related impurity rather than a drug candidate: its pharmacological activity is not the basis for its procurement; rather, its structural identity as a characterized impurity marker is the procurement driver [3].

DPP-4 inhibition Structure-activity relationship Fluorine SAR Incretin pharmacology

Forced Degradation Relevance: Confirmed Formation Under Acid Hydrolysis and Oxidative Stress Conditions

Stability-indicating HPLC method development for sitagliptin has demonstrated that the parent API undergoes significant degradation under acidic, alkaline, and oxidative stress conditions, with degradation following pseudo-first-order kinetics [1][2]. In a comprehensive impurity profiling study, sitagliptin was subjected to acid hydrolysis (HCl), alkaline hydrolysis (NaOH), H2O2 oxidation, thermal degradation, and photolysis per ICH Q1A(R2) guidelines. Acid hydrolysis and H2O2 oxidation yielded significant degradants that were isolated by semi-preparative HPLC and structurally characterized by high-resolution mass spectrometry and 1H-NMR spectroscopy [3]. The nitrosamines.usp.org discussion forum notes that Impurity 3 (consistent with desfluoro-type degradants) is formed under acid or basic hydrolysis conditions [4]. The availability of 5-Desfluoro Sitagliptin as a fully characterized, high-purity reference standard is therefore essential for establishing peak identity and system suitability in stability-indicating methods required for ANDA submissions and ICH-compliant stability programs [3][5].

Forced degradation Stability-indicating method Degradation pathway Stress testing

5-Desfluoro Sitagliptin – Priority Application Scenarios for Procurement Decision-Making


ANDA/DMF Filing: Impurity Reference Standard for Related Substances Method Validation

Generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for sitagliptin tablets or sitagliptin-metformin combinations must demonstrate that their analytical methods can adequately resolve and quantify all specified and unspecified impurities listed in the Ph. Eur./BP monograph, including Impurity C (5-Desfluoro Sitagliptin) [1]. The BP 2025 requires that unspecified impurities be controlled at ≤0.10% individually [1]. Procuring a fully characterized, high-purity reference standard of 5-Desfluoro Sitagliptin—preferably as a CRM with multi-compendial traceability per ISO 17034 —enables accurate determination of relative retention time (RRT), relative response factor (RRF), limit of detection (LOD), and limit of quantification (LOQ) during method validation. This directly supports the ICH Q2(R1) validation parameters required for the Related Substances section of the ANDA Module 3.2.S.4.2 [2].

Stability-Indicating Method Development and Forced Degradation Peak Identification

ICH Q1A(R2) stability testing of sitagliptin drug substance and drug product requires a stability-indicating analytical method capable of separating the parent API from all degradation products. Published forced degradation studies confirm that sitagliptin undergoes significant degradation under acidic, alkaline, and oxidative conditions, generating multiple degradation-related impurities including desfluoro species [1]. 5-Desfluoro Sitagliptin reference standard enables definitive peak assignment in stress samples through co-injection and retention time matching, rather than relying solely on LC-MS mass data, which cannot distinguish between the 2,4-difluoro (Impurity C) and 2,5-difluoro (Impurity B) regioisomers . This is critical for establishing the peak purity and specificity parameters required by ICH Q2(R1) and for justifying any impurities that exceed the identification threshold during stability studies [1][2].

QC Batch Release Testing: System Suitability and Impurity Quantitation

Routine QC batch release testing of sitagliptin API and finished dosage forms requires a system suitability test (SST) that demonstrates adequate resolution between sitagliptin and its related impurities. The BP 2025 Related Substances method specifies an HPLC system with an end-capped cyanosilyl silica gel column and detection at 205 nm, with sitagliptin retention time of approximately 5.5 minutes [1]. Using a characterized 5-Desfluoro Sitagliptin standard, QC laboratories can prepare spiked samples to verify resolution, calculate reporting thresholds, and ensure the method performs within validated parameters for each analytical run. The availability of CRM-grade material from Sigma Aldrich (multi-traceable to USP, EP, BP) provides an additional layer of quality assurance for laboratories subject to regulatory inspection .

Regioisomeric Specificity Verification in Impurity Profiling Method Transfer

When transferring a validated sitagliptin impurity profiling method between laboratories (e.g., from R&D to QC, or between different manufacturing sites), it is essential to verify that the receiving laboratory can correctly identify Impurity C (2,4-difluoro isomer) and distinguish it from Impurity B (2,5-difluoro isomer). The USP has acknowledged that incorrect RRT and RRF assignments have occurred in official monographs, leading to formal monograph revision notices [1]. Procuring the correct isomer-specific reference standard (Impurity C, not Impurity B or a desfluoro mixture) and using it for method transfer verification prevents peak misidentification, a recognized risk cited in the USP Sitagliptin Tablets Interim Revision Announcement [1]. This is particularly important for contract manufacturing organizations (CMOs) and contract research organizations (CROs) performing method transfer as part of ANDA technology transfer packages.

Quote Request

Request a Quote for 5-Desfluoro Sitagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.